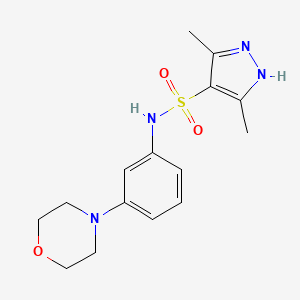
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's mechanism of action involves binding to a specific protein known as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. By inhibiting HSP90, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide disrupts the activity of several signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its potential therapeutic applications in cancer and other diseases. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain cancer types.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, including:
1. Further optimization of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's chemical structure to improve its potency and selectivity as an HSP90 inhibitor.
2. Investigation of the potential therapeutic applications of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of the molecular mechanisms underlying 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's anti-inflammatory properties.
5. Development of new drug delivery systems to improve the bioavailability and efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide.
Conclusion:
In conclusion, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HSP90, which plays a critical role in cancer cell survival. Despite its limitations, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several advantages, including low toxicity and good bioavailability. Future research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide should focus on further optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and evaluation of its efficacy in combination with other cancer therapies.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-morpholin-4-ylphenyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of sulfamic acid. The resulting compound is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
properties
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)17-16-11)23(20,21)18-13-4-3-5-14(10-13)19-6-8-22-9-7-19/h3-5,10,18H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGSEJPCFJMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)